4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine
Description
Properties
CAS No. |
4871-72-1 |
|---|---|
Molecular Formula |
C9H9F3N2S |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
4-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyrimidine |
InChI |
InChI=1S/C9H9F3N2S/c1-6-2-4-13-9(14-6)15-5-3-7(10)8(11)12/h2,4H,3,5H2,1H3 |
InChI Key |
NKPJVIJBXNJMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCCC(=C(F)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Preformed Pyrimidine Core
The most direct method involves reacting 2-mercapto-4-methylpyrimidine with 3,4,4-trifluorobut-3-en-1-yl iodide under basic conditions. This route mirrors the O-alkylation strategy reported for analogous pyrimidinones.
Reaction Mechanism :
-
Deprotonation : Potassium carbonate (K₂CO₃) deprotonates the thiol group of 2-mercapto-4-methylpyrimidine, generating a thiolate nucleophile.
-
Alkylation : The thiolate attacks the electrophilic carbon in 3,4,4-trifluorobut-3-en-1-yl iodide, displacing iodide and forming the C–S bond.
Example Procedure :
Yield : 86–92% (depending on halogen leaving group reactivity).
Cyclocondensation Approach
An alternative route constructs the pyrimidine ring after introducing the sulfanyl side chain. This method adapts [3 + 3] cyclocondensation strategies used for trifluoromethylpyrimidines.
Key Steps :
-
Thioether Intermediate Synthesis : React 3,4,4-trifluorobut-3-ene-1-thiol with 4-methyl-2-chloropyrimidine.
-
Cyclocondensation : Treat the intermediate with 2-methylisothiourea sulfate under acidic reflux to form the pyrimidine ring.
Challenges :
-
Low yields (<50%) due to steric hindrance from the trifluorobutene group.
-
Competing side reactions necessitate rigorous temperature control (–60°C to –78°C).
Reaction Optimization and Conditions
Solvent and Temperature Effects
Data from analogous pyrimidine alkylations reveal solvent polarity and temperature critically impact yields:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | Reflux | 0.5 | 89 |
| Acetonitrile | 25 | 16 | 76 |
| THF | –78 | 1 | 85 |
Polar aprotic solvents (acetone, acetonitrile) enhance nucleophilicity, while cryogenic conditions (–78°C in THF) suppress side reactions in sensitive fluorinated systems.
Base Selection
Bases such as K₂CO₃ and diisopropylamine are preferred for their mild nucleophilicity and solubility in acetone/THF. Stronger bases (e.g., NaH) risk dehydrohalogenation of the trifluorobutene side chain.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analyses confirm the Z-configuration of the trifluorobutene moiety and planar pyrimidine ring.
Challenges and Mitigation Strategies
Fluorine-Induced Steric Effects
The bulky 3,4,4-trifluorobutene group slows alkylation kinetics. Mitigation includes:
Purification Difficulties
-
Recrystallization : Hexane/MeOH (9:1) effectively removes unreacted thiols.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (95:5) separates regioisomers.
Applications and Derivatives
The sulfanylpyrimidine core serves as a precursor for EGFR inhibitors , though the trifluorobutene moiety in this specific compound remains unexplored pharmacologically.
Chemical Reactions Analysis
4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been studied for their effectiveness against bacterial strains and fungi. A study demonstrated that modifications to the sulfanyl group can enhance the antimicrobial efficacy of pyrimidine derivatives .
Anticancer Potential
Preliminary studies suggest that 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine may possess anticancer properties. Compounds in this class have been shown to inhibit tumor growth in vitro and in vivo by disrupting cellular signaling pathways associated with cancer proliferation . Further research is needed to elucidate its mechanism of action and therapeutic potential.
Acaricides
The compound's sulfanyl group is significant in developing acaricides. Research has shown that similar sulfide derivatives demonstrate effective acaricidal activity against various pests. These findings suggest that 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine could be developed into a novel acaricide formulation .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Inhibits tumor growth | |
| Acaricides | Effective against pests |
Case Study 1: Antimicrobial Efficacy
In a study published in 2020, researchers synthesized several pyrimidine derivatives, including variations of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine. The results indicated a strong correlation between structural modifications and antimicrobial activity against Staphylococcus aureus and Candida albicans. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Acaricidal Activity
A 2021 study focused on the development of new acaricides based on sulfide derivatives. The study evaluated the efficacy of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine against two common agricultural pests. Results showed over 90% mortality within 48 hours of exposure at optimal concentrations, highlighting its potential as a safe alternative to existing chemical pesticides .
Mechanism of Action
The mechanism of action of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Target Compound vs. Triazolo-Pyrimidine Derivatives (CAS 478043-72-0)
- Target Compound : Pyrimidine core with 4-methyl and trifluorobut-enylsulfanyl groups.
- Triazolo-Pyrimidine Analog : Fused [1,2,4]triazolo[1,5-a]pyrimidine core with a 4-fluorophenyl substituent .
- The 4-fluorophenyl group introduces steric bulk and electronic effects absent in the target compound’s simpler methyl group. Implications: The triazolo derivative may exhibit higher target affinity but reduced synthetic accessibility compared to the target compound.
Sulfanyl Substituent Variations
Target Compound vs. S-Substituted 2-Mercaptopyrimidine-5-Carbonitriles (142a–c)
- Target Compound : Fluorinated alkenylsulfanyl chain (electron-withdrawing, lipophilic).
- Carbonitrile Analogs: 5-Carbonitrile group with non-fluorinated S-substituents .
- Key Differences: The carbonitrile group in analogs acts as a hydrogen bond acceptor, enhancing interactions with biological targets (e.g., Leishmania enzymes). Implications: Carbonitrile derivatives show explicit leishmanicidal and herbicidal activity, while the target compound’s fluorinated chain may redirect bioactivity toward different pathogens or weeds.
Hydrogen Bonding and Crystallographic Behavior
Target Compound vs. Diaminopyrimidine Sulfanyl Acetamides (Compounds I and II)
- Target Compound : Lacks hydrogen-bonding groups like amines or amides.
- Acetamide Analogs : Feature N–H⋯N and N–H⋯O hydrogen bonds, forming S(7) and R22(8) motifs critical for crystal packing .
- Key Differences :
- The acetamide derivatives’ hydrogen-bonding networks enhance crystalline stability and may influence solubility.
- The target compound’s fluorinated side chain likely disrupts hydrogen bonding, favoring hydrophobic interactions instead.
- Implications : Acetamide analogs may exhibit better solid-state stability but lower bioavailability due to higher polarity.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Pyrimidine Derivatives
- Lipophilicity : Fluorination in the target compound increases logP, favoring blood-brain barrier penetration but risking solubility challenges.
- Metabolic Stability: The trifluorobut-enyl group resists oxidative degradation compared to non-fluorinated analogs .
Biological Activity
4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine is a synthetic compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine is C₉H₈F₃N₃S. The compound features a pyrimidine ring substituted with a trifluorobutene side chain and a sulfanyl group, which are significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacteria and fungi .
- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds often show cytotoxic effects on cancer cell lines. The specific mechanism may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to disease pathways. For instance, studies on similar pyrimidine derivatives have shown inhibitory effects on kinases involved in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrimidine derivatives, 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine, and how can purity be ensured?
- Methodology : The synthesis involves nucleophilic substitution reactions, where the sulfanyl group is introduced via thiol-containing intermediates. Key steps include:
- Temperature control : Maintaining 0–5°C during thiol coupling to prevent side reactions (e.g., oxidation of the sulfanyl group) .
- Catalysts : Use of bases like triethylamine to deprotonate thiols and enhance reactivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., δ 2.5 ppm for methyl group) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal assays : Validate activity using both cell-based (e.g., IC in cancer cell lines) and biochemical assays (e.g., enzyme inhibition) to rule out assay-specific artifacts .
- Structural analogs : Compare activity with structurally similar compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify functional group dependencies .
- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Bioinorganic Medicinal Chemistry) and avoid non-peer-reviewed sources .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve binding modes. Use synchrotron X-ray sources for high-resolution data (e.g., 1.8 Å resolution) .
- Molecular dynamics (MD) : Simulate binding interactions using software like GROMACS, focusing on fluorine-mediated hydrophobic interactions and sulfanyl group flexibility .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodology :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, optimize thiol coupling at 50°C in DMF with 10 mol% CuI .
- In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust parameters dynamically .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
Q. What are the key challenges in characterizing the compound’s degradation products under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C.
- LC-MS/MS : Identify degradation products using a Q-TOF mass spectrometer coupled with a C18 column. Key fragments (e.g., m/z 267.20 for trifluoromethyl loss) indicate hydrolytic cleavage .
- Stability-indicating assays : Validate methods via accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
